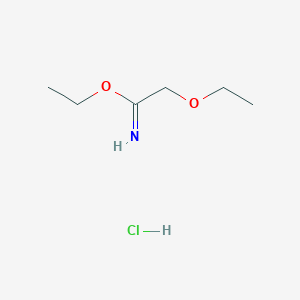
Ethyl 2-ethoxyacetimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethoxyacetimidate hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a crystalline powder that is soluble in water and has a melting point of 112-114°C . This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 2-ethoxyacetimidate hydrochloride typically involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process begins by adding ethyl acetoacetate to a reactor, cooling it to a temperature between -5°C and 10°C, and then slowly adding sulfonyl chloride. The mixture is then heated to 20-25°C and allowed to react for about 4 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to minimize the generation of waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxyacetimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of ethanol to acetic acid using catalysts such as Au/TiO2.
Reduction: This reaction can be used to convert the compound into its corresponding amine.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonyl chloride for the initial synthesis, and various catalysts for oxidation and reduction reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of specific catalysts .
Major Products Formed
The major products formed from these reactions include acetic acid from oxidation, amines from reduction, and various substituted compounds from substitution reactions .
Scientific Research Applications
Ethyl 2-ethoxyacetimidate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biological molecules for research purposes.
Industry: It is used in the production of fine chemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxyacetimidate hydrochloride involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate that is converted to acetic acid through a series of catalytic steps involving ethanol and acetaldehyde . The pathways involved in these reactions are complex and depend on the specific conditions and catalysts used.
Comparison with Similar Compounds
Ethyl 2-ethoxyacetimidate hydrochloride can be compared with other similar compounds such as:
Ethyl acetimidate hydrochloride: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
Ethyl 2-chloroacetimidate hydrochloride: This compound has a chlorine atom in place of the ethoxy group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and the range of applications it has in various fields of research and industry.
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
ethyl 2-ethoxyethanimidate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-8-5-6(7)9-4-2;/h7H,3-5H2,1-2H3;1H |
InChI Key |
AHUFQALUVKWWMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=N)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















